molecular formula C13H13FN2O4S2 B11496273 N-(3-fluoro-2-methylphenyl)benzene-1,4-disulfonamide

N-(3-fluoro-2-methylphenyl)benzene-1,4-disulfonamide

Cat. No.: B11496273
M. Wt: 344.4 g/mol
InChI Key: QQORSQAFLLREKD-UHFFFAOYSA-N
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Description

N1-(3-Fluoro-2-methylphenyl)benzene-1,4-disulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a benzene ring substituted with two sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Fluoro-2-methylphenyl)benzene-1,4-disulfonamide typically involves the reaction of 3-fluoro-2-methylaniline with benzene-1,4-disulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Fluoro-2-methylphenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles.

    Reduction: The sulfonamide groups can be reduced to amines under strong reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products with the fluorine atom replaced by other functional groups.

    Electrophilic Aromatic Substitution: Products with new substituents on the aromatic rings.

    Reduction: Products with the sulfonamide groups converted to amines.

Scientific Research Applications

N1-(3-Fluoro-2-methylphenyl)benzene-1,4-disulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibacterial agents.

    Biological Studies: It can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-Fluoro-2-methylphenyl)benzene-1,4-disulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorine atom and methyl group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

Uniqueness

N1-(3-Fluoro-2-methylphenyl)benzene-1,4-disulfonamide is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dual sulfonamide groups also provide multiple sites for interaction with biological targets, enhancing its potential as a versatile compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C13H13FN2O4S2

Molecular Weight

344.4 g/mol

IUPAC Name

4-N-(3-fluoro-2-methylphenyl)benzene-1,4-disulfonamide

InChI

InChI=1S/C13H13FN2O4S2/c1-9-12(14)3-2-4-13(9)16-22(19,20)11-7-5-10(6-8-11)21(15,17)18/h2-8,16H,1H3,(H2,15,17,18)

InChI Key

QQORSQAFLLREKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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